1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

説明

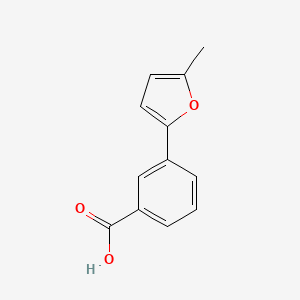

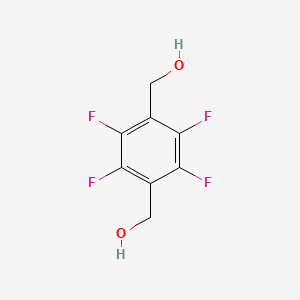

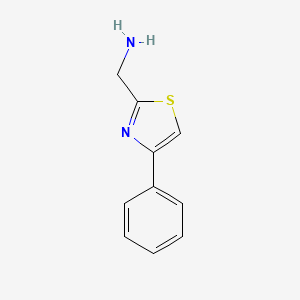

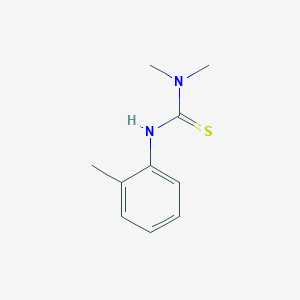

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CPMPC) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 92-93°C and is insoluble in water. CPMPC is a highly reactive compound and is used as a reagent in organic synthesis. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

科学的研究の応用

Synthesis and Structural Characterization

Research has demonstrated the utility of this compound in synthesizing complex molecules. For instance, it has been used in the preparation of compounds with potential for various applications through reactions with different organic intermediates. Studies have shown that the crystal packing of these synthesized compounds is influenced by intermolecular interactions, which are crucial for understanding their stability and reactivity (Dehua Zhang, Xiaoyan Zhang, & Lijuan Guo, 2009; Zheng Jing, 2012). This highlights the compound's role in facilitating the design and synthesis of new materials with specific properties.

Medicinal Chemistry and Biological Applications

While direct studies on the biological applications of "1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride" are not explicitly mentioned, related research has focused on the synthesis of novel pyrazole derivatives. These derivatives have been evaluated for their potential antimicrobial and anticancer activities, indicating the broader relevance of pyrazole compounds in medicinal chemistry (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016). Such studies underscore the importance of foundational compounds like "1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride" in the development of new therapeutic agents.

Material Science and Electrochemical Studies

Further research into compounds synthesized using "1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride" has explored their applications in material science and electrochemistry. These studies involve the characterization of compounds and their complexes, which can have implications for developing new materials with specific electrochemical properties (K. Nakum & R. Jadeja, 2018). Such research is vital for advancing technologies in energy storage, sensors, and electronics.

作用機序

Target of Action

The compound 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, also known as 1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

The compound likely affects the biochemical pathways of the Leishmania and Plasmodium organisms, leading to their death and thus exhibiting its antileishmanial and antimalarial effects . .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, some target compounds elicited better inhibition effects against Plasmodium berghei .

特性

IUPAC Name |

1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-10(11(13)16)6-14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQHQFYKJPXTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379826 | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

CAS RN |

288252-38-0 | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)